2,5-Dimethylpentadec-5-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylpentadec-5-en-3-ol is an organic compound with the molecular formula C17H34O It is a type of alcohol characterized by the presence of a double bond at the 5th position and methyl groups at the 2nd and 5th positions of the pentadecene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpentadec-5-en-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2,5-dimethylhex-5-en-3-ol, followed by a series of reactions to extend the carbon chain and introduce the desired functional groups. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the alkylation and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylpentadec-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethylpentadec-5-enal or 2,5-dimethylpentadec-5-enone.
Reduction: Formation of 2,5-dimethylpentadecan-3-ol.
Substitution: Formation of 2,5-dimethylpentadec-5-en-3-chloride or 2,5-dimethylpentadec-5-en-3-bromide.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylpentadec-5-en-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylpentadec-5-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methyl groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylhex-5-en-3-ol: A shorter chain analog with similar structural features.
2,5-Dimethylheptadec-5-en-3-ol: A longer chain analog with similar functional groups.
Uniqueness
2,5-Dimethylpentadec-5-en-3-ol is unique due to its specific chain length and the presence of both a double bond and methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
918403-18-6 |
---|---|
Molekularformel |
C17H34O |
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
2,5-dimethylpentadec-5-en-3-ol |
InChI |
InChI=1S/C17H34O/c1-5-6-7-8-9-10-11-12-13-16(4)14-17(18)15(2)3/h13,15,17-18H,5-12,14H2,1-4H3 |
InChI-Schlüssel |
SMQVIZAVGGTGLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=C(C)CC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.